2-ベンジリデン-1-テトラロン

概要

説明

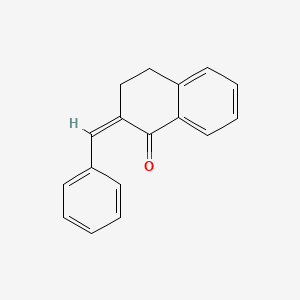

2-Benzylidene-1-tetralone, also known as 2-Benzylidene-1-tetralone, is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzylidene-1-tetralone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylidene-1-tetralone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん治療

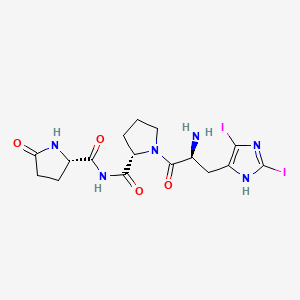

2-ベンジリデン-1-テトラロン誘導体は、特に子宮頸がんの治療において、がん治療に有望であることが示されています。 これらの化合物は、薬物放出モニタリングと治療のための分子内電荷移動 (ICT) ベースの蛍光プローブとして開発されました 。 これらは、細胞増殖を阻害し、アポトーシスを誘導し、アポトーシス促進タンパク質を活性化することにより、子宮頸がん細胞に対して強力な抗がん活性を示します .

薬物放出モニタリング

2-ベンジリデン-1-テトラロンの ICT ベースの蛍光特性により、薬物放出を監視するための貴重なツールとなっています。 これは、薬物送達のリアルタイム追跡と治療効果の評価に特に役立ち、治療成績の向上につながります .

複素環式化合物の合成

2-ベンジリデン-1-テトラロンは、さまざまな合成複素環式化合物の合成の出発物質として役立ちます。 その強い反応性と構造的適合性により、有機合成における不可欠な構成要素となっています .

治療薬の開発

2-ベンジリデン-1-テトラロンの誘導体は、抗生物質、抗うつ薬、アセチルコリンエステラーゼ阻害剤などの治療薬の開発に使用されており、アルツハイマー病などの病状の治療に効果的です .

作用機序

Target of Action

2-Benzylidene-1-tetralone primarily targets Monoamine Oxidase B (MAO-B) , an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine . By inhibiting MAO-B, this compound helps increase the levels of these neurotransmitters, which can be beneficial in treating neurological disorders like Parkinson’s disease.

Mode of Action

The compound interacts with MAO-B by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. The elevated dopamine levels can help alleviate symptoms of neurological disorders by improving motor control and reducing tremors.

Biochemical Pathways

By inhibiting MAO-B, 2-Benzylidene-1-tetralone affects the dopaminergic pathway . This pathway is crucial for regulating mood, movement, and cognition. The inhibition of MAO-B leads to increased dopamine availability, which enhances dopaminergic signaling. This can result in improved motor function and mood stabilization .

Result of Action

At the molecular level, the inhibition of MAO-B by 2-Benzylidene-1-tetralone leads to increased dopamine levels. This results in enhanced dopaminergic signaling, which can improve motor control and reduce symptoms of neurological disorders. At the cellular level, this can lead to reduced neuronal apoptosis and improved neuronal survival .

Action Environment

The efficacy and stability of 2-Benzylidene-1-tetralone can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s use in clinical settings.

: Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for MAO-B Inhibition

Safety and Hazards

将来の方向性

2-Benzylidene-1-tetralone derivatives have shown potential in various fields. They have been identified as highly potent and reversible Firefly luciferase inhibitors, suggesting potential applications in biological, biomedical, and clinical investigations . They have also shown potential in treating neurodegenerative disorders such as Parkinson’s disease , and in drug release monitoring and cervical cancer therapy .

生化学分析

Biochemical Properties

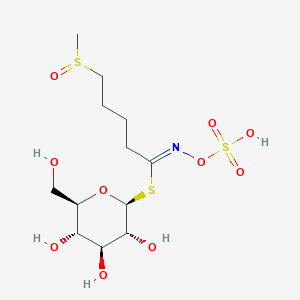

2-Benzylidene-1-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been found to possess inhibitory activity against monoamine oxidase B (MAO-B), with the most potent inhibitor displaying an IC50 value of 0.0064 µM . This compound interacts with enzymes such as MAO-B and MAO-A, inhibiting their activity and thereby affecting the metabolism of neurotransmitters. Additionally, 2-Benzylidene-1-tetralone has been studied for its potential as an intramolecular charge transfer (ICT) based fluorescent probe for drug release monitoring and cancer therapy .

Cellular Effects

2-Benzylidene-1-tetralone exerts notable effects on various types of cells, particularly cancer cells. It has demonstrated excellent anticancer activity against cervical cancer cells, including HeLa cells. This compound inhibits the cell cycle in the G2/M phase and induces apoptosis by activating pro-apoptotic proteins . Furthermore, 2-Benzylidene-1-tetralone influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-Benzylidene-1-tetralone involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes, leading to enzyme inhibition. For instance, it inhibits MAO-B and MAO-A, affecting the metabolism of neurotransmitters . Additionally, 2-Benzylidene-1-tetralone induces changes in gene expression and activates pro-apoptotic proteins, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylidene-1-tetralone have been observed to change over time. This compound has shown stability and sustained activity in in vitro studies. Its degradation and long-term effects on cellular function have been monitored, revealing its potential for prolonged therapeutic applications . The release of 2-Benzylidene-1-tetralone in cellular environments has been tracked using fluorescence imaging, indicating its localization in lysosomes and nuclei .

Dosage Effects in Animal Models

The effects of 2-Benzylidene-1-tetralone vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cancer cell proliferation and induction of apoptosis . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.

Metabolic Pathways

2-Benzylidene-1-tetralone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. This compound affects metabolic flux and metabolite levels, contributing to its overall biochemical properties . The interaction with MAO-B and MAO-A enzymes highlights its role in neurotransmitter metabolism and potential therapeutic applications in neurological disorders .

Transport and Distribution

Within cells and tissues, 2-Benzylidene-1-tetralone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation in specific cellular compartments, such as lysosomes and nuclei, have been observed using fluorescence imaging techniques . These interactions influence the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Benzylidene-1-tetralone plays a crucial role in its activity and function. This compound has been found to localize in lysosomes and nuclei, where it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation . Targeting signals and post-translational modifications may direct 2-Benzylidene-1-tetralone to specific compartments or organelles, enhancing its therapeutic potential.

特性

IUPAC Name |

(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRAEZULKWNOQO-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199006 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57558-64-2 | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzylidene-1-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1S,2R,3S,4R)-3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1234299.png)

![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)

![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)

![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B1234320.png)

![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)